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Compound of Interest

Compound Name: ARN11391

Cat. No.: B12372562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN11391, a selective potentiator of the

Inositol 1,4,5-Trisphosphate Receptor Type 1 (ITPR1). This document details its

physicochemical properties, mechanism of action, and the experimental protocols utilized to

characterize its function, offering a comprehensive resource for researchers in cellular signaling

and drug discovery.

Core Compound Data
ARN11391 is a valuable pharmacological tool for modulating intracellular calcium (Ca²⁺) levels.

Its fundamental properties are summarized below.

Property Value Reference(s)

CAS Number 1214569-31-9 [1][2][3][4][5]

Molecular Weight 383.48 g/mol [1][4]

Molecular Formula C₂₂H₂₉N₃O₃ [2][3][5]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[2][3]

Mechanism of Action and Signaling Pathway
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ARN11391 selectively enhances the activity of ITPR1, an intracellular ligand-gated calcium

channel located on the membrane of the endoplasmic reticulum (ER).[6][7][8] The canonical

ITPR1 signaling pathway is initiated by the activation of cell surface receptors (e.g., G protein-

coupled receptors), which in turn activates Phospholipase C (PLC). PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ binds to its receptor, ITPR1, causing the release of Ca²⁺ from the ER

into the cytoplasm.

ARN11391 acts directly on the ITPR1 channel to increase its open probability, thereby

potentiating the Ca²⁺ release triggered by IP₃.[1] This amplified Ca²⁺ signal can then influence

a multitude of downstream cellular processes. Evidence also suggests a potential positive

feedback loop where the increased cytosolic Ca²⁺ can further stimulate Ca²⁺-dependent PLC

isoforms, leading to more IP₃ production.[1]

Extracellular

Plasma Membrane

Endoplasmic Reticulum

Cytosol

Agonist (e.g., UTP) GPCRBinds

Phospholipase C
(PLC)

Activates

IP₃

Generates

PIP₂

ITPR1 Channel

Cytosolic Ca²⁺
(Signal)

Releases Ca²⁺

Ca²⁺ Store

Binds &
Activates

Feedback (+)

Downstream
Cellular Effects

Triggers

ARN11391

Potentiates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12372562?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11932448/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=ITPR1
https://medlineplus.gov/genetics/gene/itpr1/
https://www.benchchem.com/product/b12372562?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9830948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9830948/
https://www.benchchem.com/product/b12372562?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: ARN11391 potentiates the ITPR1 signaling pathway.

Quantitative Data Summary
The efficacy of ARN11391 has been quantified in various cellular assays. The data below is

compiled from studies using HEK293 cells engineered to express ITPR1.

Parameter Condition Value Significance Reference

ITPR1 Open

Channel

Probability

Vehicle (DMSO) <0.01 - [1]

20 µM

ARN11391
~0.2 p < 0.01 [1]

UTP-Induced

Ca²⁺ Mobilization

Wild-Type ITPR1

+ Vehicle

Baseline

Response
- [1]

Wild-Type ITPR1

+ 10 µM

ARN11391

Marked

Potentiation
p < 0.001 [1]

R269W Mutant

ITPR1 + 10 µM

ARN11391

Significant

Potentiation
p < 0.001 [1]

T267M Mutant

ITPR1 + 10 µM

ARN11391

Significant

Potentiation
p < 0.05 [1]

IP₃ Uncaging-

Induced Ca²⁺

Mobilization

Mutant ITPR1

(R269W/T267M)

Baseline

Response
- [1]

Mutant ITPR1 +

10 µM

ARN11391

Amplified

Response
p < 0.01 [1]
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Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the key experimental protocols used to characterize ARN11391.

HEK293 Cell Culture and Transfection
This protocol describes the standard procedure for maintaining and preparing Human

Embryonic Kidney (HEK293) cells for subsequent experiments.

Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain

cells in a humidified incubator at 37°C with 5% CO₂.

Subculturing: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach

using a brief incubation with 0.25% Trypsin-EDTA, and re-plate at a suitable subculture ratio

(e.g., 1:5).[9]

Transfection: For transient expression of ITPR1 constructs, seed 4.5 x 10⁵ to 6.0 x 10⁵ cells

per well in a 6-well plate. The following day, transfect cells using a lipid-based transfection

reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[9] For stable

or inducible expression, utilize appropriate selection antibiotics or induction agents (e.g.,

tetracycline).[1]

Post-Transfection: Allow 24-48 hours for gene expression before proceeding with functional

assays.

On-Nucleus Patch-Clamp Electrophysiology
This advanced electrophysiology technique allows for the direct measurement of ITPR1

channel activity by using the outer nuclear membrane as a surrogate for the ER.[3][4]

Nuclei Isolation: Homogenize cultured HEK293 cells expressing ITPR1 in a specific buffer to

release intact nuclei. Keep the preparation on ice.[5]

Chamber Preparation: Add the nuclei-containing homogenate to an experimental chamber

on the microscope stage filled with the bath solution. Allow nuclei to settle for 5-10 minutes.

[4]

Pipette and Solutions:
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Bath Solution (in mM): 140 KCl, 0.06 CaCl₂, 0.5 EGTA, 10 K-Hepes (pH 7.3).[1]

Pipette Solution (in mM): 140 KCl, 0.5 EGTA, 0.46 CaCl₂, 10 K-Hepes, 0.5 ATP, 0.008 IP₃.

[1] The pipette solution should also contain either vehicle (DMSO) or 20 µM ARN11391.[1]

Recording:

Approach an isolated nucleus with a high-resistance (15-20 MΩ) glass micropipette.[1]

Establish a giga-ohm seal on the outer nuclear membrane.

Record single-channel currents in the on-nucleus configuration at a holding potential of

+40 mV.[1]

Analyze data to determine the open channel probability (Po).
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Caption: Workflow for on-nucleus patch-clamp experiments.

Fluo-4 Intracellular Calcium Imaging
This method uses a fluorescent Ca²⁺ indicator, Fluo-4 AM, to visualize and quantify changes in

intracellular calcium concentration in response to stimuli.

Cell Plating: Seed ITPR1-expressing HEK293 cells in 96-well microplates or on glass-bottom

dishes.

Dye Loading:
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Wash cells twice with a physiological buffer (e.g., PBS with 10 mM glucose and 0.5 mM

sulfinpyrazone).[1]

Incubate cells with 5 µM Fluo-4 AM in the same buffer for 45-60 minutes at 37°C.[1][10]

For experiments involving IP₃ uncaging, co-incubate with 1 µM ci-IP₃/PM.[1]

Compound Incubation: Wash cells twice to remove excess dye. Incubate with buffer

containing either vehicle (DMSO) or the desired concentration of ARN11391 (e.g., 10 µM) for

20 minutes at 37°C.[1]

Imaging and Stimulation:

Place the plate on a fluorescence microscope or plate reader equipped for live-cell

imaging (Excitation/Emission: ~494/516 nm).

Acquire baseline fluorescence readings.

Add a stimulus, such as 5 µM UTP, to activate the ITPR1 pathway.[1]

For IP₃ uncaging experiments, use an intense flash of UV light to photolyze the caged IP₃,

releasing free IP₃ into the cytosol.[1]

Record the change in fluorescence intensity over time.

Data Analysis: Quantify the maximal change in fluorescence to determine the extent of Ca²⁺

mobilization.
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Caption: Workflow for Fluo-4 calcium imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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